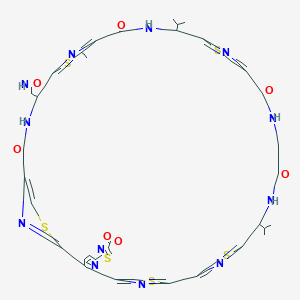
Acide 4-chloro-5-fluoro-2-nitrobenzoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-fluoro-2-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H3ClFNO4 and its molecular weight is 219.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-fluoro-2-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-fluoro-2-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse d'herbicides
“Acide 4-chloro-5-fluoro-2-nitrobenzoïque” is used in the synthesis of the herbicide saflufenacil . Saflufenacil is a pre-plant and pre-emergence herbicide applied alone or in combination with glyphosate to a wide range of food crops .
Processus de nitration
The compound is involved in a novel nitration process of 2-chloro-4-fluorobenzoic acid to 2-chloro-4-fluoro-5-nitrobenzoic acid . This process is significant in the production of various nitrobenzoic acids .
Synthèse des quinazolinones
It participates in the synthesis of novel quinazolinones . These quinazolinones are potential inhibitors of p38α mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular responses to cytokines and stress .
Préparation des dérivés de benzotrifluorure
The compound is used in the preparation of benzotrifluoride derivatives . These derivatives have various applications in the field of organic chemistry .
Synthèse des dibenz[b,f]oxazépin-11(10H)-ones
“this compound” may be used in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds like 4-fluoro-2-nitrobenzoic acid have been reported to enhance the binding of insulin to adipocytes , suggesting potential targets could be insulin receptors or related proteins.
Mode of Action
Based on the reported activity of similar compounds, it may interact with its targets to modulate their function
Biochemical Pathways
If it does indeed interact with insulin receptors as suggested by the activity of similar compounds , it could potentially influence insulin signaling pathways and glucose metabolism.
Result of Action
If it does interact with insulin receptors as suggested by similar compounds , it could potentially enhance insulin binding and influence glucose metabolism.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Chloro-5-fluoro-2-nitrobenzoic acid . .
Propriétés
IUPAC Name |
4-chloro-5-fluoro-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO4/c8-4-2-6(10(13)14)3(7(11)12)1-5(4)9/h1-2H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTQVIUWLUDQKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129951-45-7 |
Source


|
| Record name | 4-Chloro-5-fluoro-2-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-](/img/structure/B128500.png)





![(E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide](/img/structure/B128515.png)




